N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
“N-(4-chlorophenyl)acetamide” is an odorless solid chemical of leaf or flake-like appearance . It is also known as “4’-Chloroacetanilide”, “Acetanil”, or "Acetanilid" .
Synthesis Analysis
The synthesis of “N-(4-chlorophenyl)acetamide” can be produced by reacting acetic anhydride with aniline . The preparation used to be a traditional experiment in introductory organic chemistry lab classes .Molecular Structure Analysis
The molecular formula of “N-(4-chlorophenyl)acetamide” is C8H8ClNO . The linear formula is CH3CONHC6H4Cl .Chemical Reactions Analysis
The reaction of “N-(4-chlorophenyl)acetamide” with water has been investigated in order to compare between hydrolysis and ammonolysis . The rate coefficient for the formation of acetamide was found to be ∼10^6 to 10^9 times higher than that for the formation of acetic acid from the same ketene source in the troposphere .Physical And Chemical Properties Analysis
“N-(4-chlorophenyl)acetamide” has a melting point of 177°C to 181°C and a boiling point of 333°C . It is practically insoluble in water but soluble in alcohol, ether, and carbon disulfide .Scientific Research Applications
Corrosion Inhibitors
One application of structurally related compounds is in corrosion inhibition. For example, acetamide derivatives with long alkyl side chains have been synthesized and evaluated for their efficacy as corrosion inhibitors. These compounds were tested on steel in acidic and mineral oil mediums, demonstrating promising inhibition efficiencies (Yıldırım & Cetin, 2008).
Herbicide Activity
Chloroacetamide compounds, including those structurally similar to N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide, have been used as selective pre-emergent or early post-emergent herbicides. These compounds are effective in controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).
Nucleophilic Aromatic Substitution
Research on the rearrangement of amino-halopyridines via nucleophilic aromatic substitution has led to the synthesis of pyridinyl α-substituted acetamide products. This process involves the reaction of halo-aminopyridines with acyl chlorides, offering a method for creating compounds with potential pharmacological applications (Getlik et al., 2013).
Crystallography and Molecular Docking
Structural analysis of compounds structurally akin to N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide reveals their potential for forming intricate molecular arrays through various intermolecular interactions. Such studies are foundational for understanding the chemical and physical properties of these compounds, which can be applied in drug design and material science (Boechat et al., 2011).
Pesticides Potential
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use as pesticides. These studies provide critical data for the development of new agricultural chemicals (Olszewska, Tarasiuk, & Pikus, 2009).
Safety and Hazards
“N-(4-chlorophenyl)acetamide” may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-18-5-3-14(4-6-18)9-19(24)23-11-15-8-17(13-22-10-15)16-2-1-7-21-12-16/h1-8,10,12-13H,9,11H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJAADZQILCPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide |
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